molecular formula C21H21N3O3 B410896 2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-{2-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B410896
M. Wt: 363.4 g/mol
InChI Key: PZHBVFYHTPRXAU-UHFFFAOYSA-N
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Description

2-{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound featuring an isoindole-1,3-dione core linked via an oxoethyl chain to a 4-methylphenyl-substituted piperazine ring. The isoindole-dione moiety is structurally analogous to phthalimide, a scaffold known for its role in immunomodulatory agents like thalidomide . The piperazine group is a common pharmacophore in central nervous system (CNS) therapeutics, influencing receptor binding and pharmacokinetics .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C21H21N3O3/c1-15-6-8-16(9-7-15)22-10-12-23(13-11-22)19(25)14-24-20(26)17-4-2-3-5-18(17)21(24)27/h2-9H,10-14H2,1H3

InChI Key

PZHBVFYHTPRXAU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Biological Activity

The compound 2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 940778-27-8) is a derivative of isoindole known for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR) based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O5C_{19}H_{23}N_{3}O_{5}, with a molecular weight of 369.41 g/mol. The structural features include:

  • An isoindole core,
  • A piperazine moiety,
  • A ketone functional group.

This unique structure contributes to its interaction with various biological targets.

1. Cyclooxygenase (COX) Inhibition

Research indicates that derivatives of isoindole compounds exhibit significant inhibition of cyclooxygenase enzymes, particularly COX-2, which is linked to inflammatory processes. In a study evaluating various isoindole derivatives, the compound showed selective inhibition of COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent. The selectivity ratio was assessed, indicating that certain modifications to the linker length between the isoindole and arylpiperazine moieties enhanced COX-2 selectivity .

2. Anticancer Activity

The compound has also been assessed for its anticancer properties. In vitro studies demonstrated cytotoxic activity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. The presence of the piperazine ring was crucial for enhancing this activity, as demonstrated by structure-activity relationship analyses .

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF715.5Apoptosis induction
Compound BHeLa12.3Cell cycle arrest
Compound CA43118.0Apoptosis induction

3. Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the compound's efficacy in specific applications:

  • Case Study 1: Inflammation Models
    In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.
  • Case Study 2: Cancer Cell Line Studies
    In vitro tests on breast cancer cell lines showed that treatment with the compound led to a reduction in cell viability by over 60% at concentrations above 10 µM.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine and isoindole moieties significantly affect biological activity:

  • Piperazine Substituents : The presence of methyl groups on the piperazine enhances binding affinity to target proteins.
  • Isoindole Modifications : Alterations in the carbonyl group position influence COX inhibition potency.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine-based compounds exhibit significant antidepressant effects. The presence of the piperazine moiety in this compound suggests potential activity against depression by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor antagonists, making them candidates for further investigation in treating mood disorders .

Anticancer Activity

The isoindole structure is associated with various anticancer properties. Compounds with similar frameworks have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may interact with cellular pathways involved in cancer progression, warranting detailed investigations into its efficacy against specific cancer types .

Antimicrobial Properties

The compound's structural components indicate potential antimicrobial activity. Research on related piperazine derivatives has demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Such studies can provide insights into its mechanism of action and help identify potential therapeutic targets . For instance, docking simulations against enzymes involved in inflammation or cancer progression could reveal valuable information about its pharmacological profile.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for drug development. SAR studies involving this compound can help elucidate which modifications enhance therapeutic effects while minimizing side effects. This approach is essential for optimizing lead compounds in drug discovery processes .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Antidepressant ActivityDemonstrated modulation of serotonin receptors; potential as an SSRI candidate
Anticancer PotentialInduced apoptosis in cancer cell lines; effective against specific tumor types
Antimicrobial EfficacyInhibited growth of E. coli and S. aureus; promising results in antifungal activity

Comparison with Similar Compounds

Triazole-Thione Derivatives

Compounds such as 5-(3-chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (22a) and its analogues (23a, 24a) share a piperazine-derived substituent but differ in their core structure (triazole-thione vs. isoindole-dione). These triazole derivatives exhibit moderate to high synthetic yields (72–83%) , suggesting efficient routes for piperazine-containing heterocycles.

Piperazinylphenyl Triazolones

The compound 2-[2-(3-oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one (CAS 250255-72-2) features a triazolone core with a piperazinylphenyl substituent. Its molecular weight (421.49 g/mol) and logP (2.65) indicate moderate lipophilicity, comparable to the target compound’s estimated properties. The methoxy group on the phenyl ring may enhance metabolic resistance compared to the target’s methyl group, which is more prone to oxidation .

Piperazinone Derivatives

(3Z)-3-[2-(4-Methylphenyl)-2-oxoethylidene]piperazin-2-one (CAS 178408-24-7) contains a piperazinone ring with a 4-methylphenyl-oxoethylidene substituent.

Isoindole-1,3-dione Analogues

Brominated Isoindole-diones

2-((3-Acetyl-phenylamino)-methyl)-5-bromo-isoindole-1,3-dione (CAS 300668-63-7) retains the isoindole-dione core but substitutes the piperazine moiety with a brominated acetylphenylamino group. Bromine increases molecular weight and may enhance halogen bonding interactions in biological systems, contrasting with the target compound’s piperazine-driven solubility .

Immunomodulatory Derivatives

The pharmaceutical composition 4-(4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile (PT002/2024A) incorporates a dioxopiperidinyl-isoindole motif linked to a piperazine ring. Its structural complexity (molecular weight: ~936 g/mol ) suggests applications in targeted therapies, possibly in oncology or immunology, whereas the target compound’s simpler structure may prioritize CNS penetration .

Preparation Methods

Nucleophilic Aromatic Substitution

The piperazine core is functionalized with a 4-methylphenyl group via nucleophilic aromatic substitution. Piperazine (1.0 equiv) reacts with 4-methylbromobenzene (1.2 equiv) in dimethylformamide (DMF) at 120°C for 24 hours under anhydrous conditions, using potassium carbonate (2.0 equiv) as a base. The crude product is isolated by precipitation in ice-water, followed by recrystallization from ethanol to yield 1-(4-methylphenyl)piperazine as a white crystalline solid (Yield: 68–72%).

Key Reaction Parameters

  • Solvent: DMF

  • Temperature: 120°C

  • Base: K₂CO₃

  • Purification: Ethanol recrystallization

Preparation of 2-Chloro-1-(4-(4-methylphenyl)piperazin-1-yl)ethanone

Acylation of Piperazine Derivative

The intermediate 1-(4-methylphenyl)piperazine (1.0 equiv) is treated with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C under nitrogen. The reaction proceeds for 4 hours at room temperature, after which the mixture is washed with saturated NaHCO₃ and brine. The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to afford the chloroethyl ketone as a pale-yellow solid (Yield: 85–88%).

Analytical Data

  • Molecular Formula: C₁₃H₁₆ClN₂O

  • Melting Point: 98–101°C

  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, J = 8.4 Hz, 2H), 6.87 (d, J = 8.4 Hz, 2H), 4.12 (s, 2H), 3.45–3.30 (m, 4H), 2.85–2.70 (m, 4H), 2.35 (s, 3H).

Alkylation of Isoindole-1,3-dione

N-Alkylation via Nucleophilic Substitution

2,3-Dihydro-1H-isoindole-1,3-dione (phthalimide, 1.2 equiv) is deprotonated with sodium hydride (1.5 equiv) in anhydrous DMF at 0°C. The chloroethyl ketone intermediate (1.0 equiv) is added dropwise, and the mixture is refluxed for 6 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from methanol to yield the target compound as off-white crystals (Yield: 65–70%).

Optimization Notes

  • Excess phthalimide prevents dialkylation.

  • Anhydrous conditions critical to avoid hydrolysis of the chloroethyl ketone.

Alternative Synthetic Pathways

One-Pot Coupling Strategy

A modified approach combines 1-(4-methylphenyl)piperazine, chloroacetyl chloride, and phthalimide in a single pot using triethylamine as a base. While this reduces purification steps, yields are lower (55–60%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the alkylation step, improving yields to 75% with reduced reaction time.

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)
Conventional Alkylation65–706≥98
One-Pot Coupling55–60895
Microwave-Assisted750.5≥99

Key Observations

  • Microwave synthesis offers efficiency but requires specialized equipment.

  • Conventional methods remain preferred for scalability.

Mechanistic Insights

Alkylation Kinetics

The reaction follows second-order kinetics, with rate dependence on both phthalimide anion and chloroethyl ketone concentrations. Density functional theory (DFT) studies indicate a transition state involving nucleophilic attack at the carbonyl-adjacent carbon.

Side Reactions

  • Hydrolysis : Chloroethyl ketone degrades in aqueous conditions to 1-(4-methylphenyl)piperazine-1-acetic acid.

  • Dialkylation : Occurs with excess chloroethyl ketone, forming bis-isoindole derivatives (mitigated by phthalimide excess).

Scalability and Industrial Relevance

Pilot-scale trials (500 g batch) achieved 72% yield using conventional alkylation, with purity >99% after recrystallization. The process is cost-effective, with a estimated production cost of $120–150/kg .

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